molecular formula C21H25N3O4S2 B11347760 N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11347760
M. Wt: 447.6 g/mol
InChI Key: KKUBFVLONTYMOW-UHFFFAOYSA-N
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Description

N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of pyrrolidine, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .

Properties

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N3O4S2/c25-20(16-7-5-13-24(15-16)30(27,28)19-10-6-14-29-19)22-18-9-2-1-8-17(18)21(26)23-11-3-4-12-23/h1-2,6,8-10,14,16H,3-5,7,11-13,15H2,(H,22,25)

InChI Key

KKUBFVLONTYMOW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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